4-(4-chlorophenoxy)benzenesulfonyl Chloride

MMP-9 inhibition ischemic stroke hydroxamic acid

Inconsistent MMP-9 inhibitor potency often stems from generic sulfonyl chlorides (tosyl, nosyl) that fail to engage the S1' pocket. This compound delivers the critical 4-chlorophenoxy diaryl ether scaffold that achieves sub-nM IC₅₀ (2 nM) and in vivo tMCAO efficacy. • Enables the 1-hydroxy-2-pyridinone series with proven BBB penetration • Documented multi-kg synthesis (US 6,518,460 B2) simplifies scale-up • ≥98% purity minimizes downstream coupling variability

Molecular Formula C12H8Cl2O3S
Molecular Weight 303.2 g/mol
CAS No. 191327-30-7
Cat. No. B064962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-chlorophenoxy)benzenesulfonyl Chloride
CAS191327-30-7
Molecular FormulaC12H8Cl2O3S
Molecular Weight303.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=CC=C(C=C2)Cl)S(=O)(=O)Cl
InChIInChI=1S/C12H8Cl2O3S/c13-9-1-3-10(4-2-9)17-11-5-7-12(8-6-11)18(14,15)16/h1-8H
InChIKeyXOXRXINFTQAJBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorophenoxy)benzenesulfonyl Chloride: Key Intermediate for MMP-9 Inhibitors


4-(4-Chlorophenoxy)benzenesulfonyl chloride (CAS 191327-30-7) is a diaryl ether sulfonyl chloride bearing a 4-chlorophenoxy substituent, with the molecular formula C₁₂H₈Cl₂O₃S and a molecular weight of 303.16 g/mol [1]. This compound serves as a critical electrophilic building block for introducing the 4-(4-chlorophenoxy)benzenesulfonyl fragment into bioactive molecules, most notably into hydroxamic acid-based matrix metalloproteinase-9 (MMP-9) inhibitors [2]. Its sulfonyl chloride functionality enables efficient coupling with amines, alcohols, and other nucleophiles under mild conditions, making it a preferred intermediate in medicinal chemistry campaigns targeting ischemic stroke and other MMP-mediated pathologies [3].

Why 4-(4-Chlorophenoxy)benzenesulfonyl Chloride Is Irreplaceable in MMP-9 Programs


Substituting 4-(4-chlorophenoxy)benzenesulfonyl chloride with simpler sulfonyl chlorides—such as 4-methylbenzenesulfonyl chloride (tosyl chloride) or 4-nitrobenzenesulfonyl chloride—fails to reproduce the target-binding geometry and potency of the resulting inhibitors. The 4-chlorophenoxy substituent provides a specific diaryl ether scaffold that occupies the S1′ pocket of MMP-9, forming favorable hydrophobic and van der Waals interactions that are absent with smaller or electronically different substituents [1]. In the 1-hydroxy-2-pyridinone series reported by Zhang et al. (2008), only derivatives incorporating the 4-(4-chlorophenoxy)benzenesulfonyl fragment achieved sub-nanomolar IC₅₀ values against MMP-9, whereas analogues with alternative sulfonyl groups showed markedly reduced potency (typically >10-fold loss) [2]. Consequently, any attempt at generic in-class substitution would compromise the inhibitory activity and pharmacological profile of the final drug candidate, making procurement of the specific sulfonyl chloride essential for SAR continuity [3].

Differentiation Evidence for 4-(4-Chlorophenoxy)benzenesulfonyl Chloride


Sub-Nanomolar MMP-9 Inhibitory Potency

The derivative 4-[4-(4-chlorophenoxy)-benzenesulfonyl]-1-methyl-piperidine-4-carboxylic acid hydroxyamide, synthesized directly from 4-(4-chlorophenoxy)benzenesulfonyl chloride, exhibits an IC₅₀ of 2 nM against human MMP-9 in vitro [1]. This potency is approximately 2–3 orders of magnitude greater than that of analogous inhibitors derived from unsubstituted benzenesulfonyl chloride or 4-methylbenzenesulfonyl chloride, which typically display IC₅₀ values >100 nM in comparable assays [2]. The 4-chlorophenoxy group is critical for this activity: removal of the chlorine atom (i.e., using 4-phenoxybenzenesulfonyl chloride) reduces MMP-9 affinity by approximately 10- to 50-fold based on SAR trends reported in the 1-hydroxy-2-pyridinone series [3].

MMP-9 inhibition ischemic stroke hydroxamic acid

High Purity for Reproducible Synthesis

4-(4-Chlorophenoxy)benzenesulfonyl chloride is commercially available at ≥98% purity (HPLC) from ChemScene (Cat. No. CS-M1171) , compared to ≥90% purity from ChemImpex and 95% minimum purity from AKSci . The ≥98% purity grade ensures minimal contamination by the corresponding sulfonic acid (4-(4-chlorophenoxy)benzenesulfonic acid) or unreacted 4-chlorodiphenyl ether, which are common impurities that can consume downstream reagents and reduce coupling yields.

purity quality control synthesis reproducibility

Patent-Validated Scalable Synthesis

A scalable synthesis of 4-(4-chlorophenoxy)benzenesulfonyl chloride is described in US Patent 6,518,460 B2, where 3.0 kg of the sulfonyl chloride was dissolved in toluene and reacted with trimethyl phosphite to produce the corresponding methylsulfanyl derivative [1]. The drug synthesis database further details the route: sulfonation of 4-chlorodiphenyl ether with chlorosulfonic acid, followed by treatment with oxalyl chloride/DMF, yielding the sulfonyl chloride in two steps from commercially available starting materials [2]. This contrasts with many less-characterized sulfonyl chlorides for which no scale-up data exist.

scale-up process chemistry patented synthesis

Cold Storage and Moisture Sensitivity

4-(4-Chlorophenoxy)benzenesulfonyl chloride requires storage at 0–8°C in a sealed container, away from moisture, as specified by ChemScene and ChemImpex . This is more stringent than the storage requirements for 4-methylbenzenesulfonyl chloride (tosyl chloride), which is typically stored at ambient temperature. The increased moisture sensitivity arises from the electron-withdrawing effect of the 4-chlorophenoxy group, which enhances the electrophilicity of the sulfonyl chloride and accelerates hydrolysis to the corresponding sulfonic acid. Users must account for cold-chain shipping and dry handling protocols, which may influence procurement logistics and cost.

storage stability moisture sensitivity handling requirements

Lipophilicity and Blood-Brain Barrier Penetration

The computed XLogP3 of 4-(4-chlorophenoxy)benzenesulfonyl chloride is 4.1, and the derived hydroxamic acid inhibitors incorporating this fragment exhibit LogP values in the range of 2.5–3.5, which is within the optimal window for blood-brain barrier (BBB) penetration [1]. In the mouse transient middle cerebral artery occlusion (tMCAO) model of ischemic stroke, representative compounds demonstrated significant in vivo efficacy, indicating adequate CNS exposure [2]. By contrast, more polar sulfonyl chlorides (e.g., 4-sulfamoylbenzenesulfonyl chloride) produce inhibitors with LogP <1, which are poorly brain-penetrant and unsuitable for ischemic stroke applications.

LogP blood-brain barrier physicochemical properties

4-(4-Chlorophenoxy)benzenesulfonyl Chloride: Procurement and Application Scenarios


MMP-9 Inhibitor Synthesis for Ischemic Stroke

Medicinal chemistry teams developing MMP-9 inhibitors for ischemic stroke should use 4-(4-chlorophenoxy)benzenesulfonyl chloride as the sulfonylating agent to build the critical S1′ pocket-binding fragment. The derived hydroxamic acid inhibitor (IC₅₀ = 2 nM vs MMP-9) has demonstrated in vivo efficacy in the mouse tMCAO model of cerebral ischemia, validating the translational relevance of this scaffold [1][2]. Using a different sulfonyl chloride would fundamentally alter SAR and likely abolish the sub-nanomolar potency and BBB penetration required for this indication.

Patent-Validated Process Scale-Up

For programs transitioning from discovery to preclinical development, the availability of a documented multi-kilogram synthesis (US 6,518,460 B2) allows process chemists to plan large-scale campaigns with confidence [1]. The two-step route from 4-chlorodiphenyl ether via sulfonation and oxalyl chloride treatment is robust and uses standard equipment, minimizing technology transfer risks [2]. Procuring the sulfonyl chloride directly from suppliers offering ≥98% purity (e.g., ChemScene CS-M1171) further streamlines the downstream coupling steps .

SAR Studies on MMP-9 S1′ Pocket

4-(4-Chlorophenoxy)benzenesulfonyl chloride serves as the reference electrophile for generating focused libraries of MMP-9 inhibitors where the chlorophenoxy group is held constant while the zinc-binding group or linker region is varied. The consistent use of this specific sulfonyl chloride ensures that observed potency differences across the library are attributable to the variable region, not to batch-to-batch variability in the sulfonyl fragment [1][2]. This compound is thus essential for rigorous SAR analysis.

Selective MMP-9 Probe Development

Although the 1-hydroxy-2-pyridinone series inhibits both MMP-9 and MMP-2, the 4-chlorophenoxy group provides a handle for achieving selectivity through rational design. The lipophilic nature of this fragment (XLogP3 = 4.1) can be exploited in combination with selective zinc-binding groups to tune selectivity profiles [1]. Researchers aiming to dissect MMP-9-specific biology should procure this intermediate to maintain access to the full selectivity optimization landscape described in the primary literature [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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